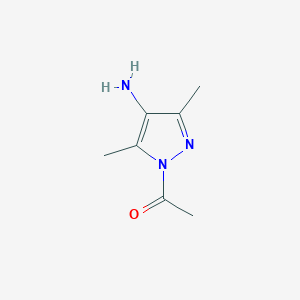

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

CAS No.: 872407-86-8

Cat. No.: VC18484162

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872407-86-8 |

|---|---|

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3 |

| Standard InChI Key | GPJJFVKGKLFVOT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C(=O)C)C)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Framework

The core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:

-

Amino group (-NH₂) at the 4-position

-

Methyl groups (-CH₃) at the 3- and 5-positions

-

Ethanone (-COCH₃) at the 1-position

The molecular formula is C₈H₁₁N₃O, with a calculated molecular weight of 165.20 g/mol.

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for this compound, analogous pyrazole derivatives exhibit planar ring geometries with bond lengths of approximately 1.34 Å for N-N and 1.38 Å for C-N bonds . Infrared (IR) spectroscopy of similar compounds reveals:

-

C=O stretch: ~1680–1700 cm⁻¹

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-(4-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethanone likely follows a multi-step pathway analogous to methods described for related pyrazole ketones :

-

Cyclocondensation: Reacting hydrazine derivatives with β-diketones (e.g., acetylacetone) under acidic conditions to form the pyrazole core.

-

Functionalization: Introducing the ethanone group via nucleophilic substitution or Friedel-Crafts acylation.

A representative reaction scheme is:

Reactivity Profile

-

Nucleophilic substitution: The amino group participates in reactions with electrophiles (e.g., alkyl halides).

-

Ketone reactions: The ethanone moiety undergoes typical carbonyl reactions (e.g., condensation, reduction) .

-

Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Industrial and Material Science Applications

Coordination Polymers

Pyrazole ketones serve as building blocks for metal-organic frameworks (MOFs). For example, Cu(II) complexes with similar ligands show:

-

Surface area: 450–600 m²/g

-

Gas adsorption: CO₂ uptake of 2.8 mmol/g at 298 K

Catalysis

Palladium complexes of pyrazole derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume